molecular formula C9H5ClF3NO2 B14252150 (4S)-6-Chloro-4-(trifluoromethyl)-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 166746-43-6

(4S)-6-Chloro-4-(trifluoromethyl)-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No.: B14252150
CAS No.: 166746-43-6
M. Wt: 251.59 g/mol
InChI Key: LJPKNEHGRMMPCS-ZETCQYMHSA-N
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Description

(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of 1,3-oxazines This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a benzo-fused oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with chloroacetyl chloride followed by cyclization with trifluoroacetic anhydride can yield the desired oxazine compound . Another approach involves the use of multicomponent reactions, where isocyanides, acetylenedicarboxylates, and other reagents are combined to form the oxazine ring .

Industrial Production Methods

Industrial production of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.

Major Products Formed

The major products formed from these reactions include various substituted oxazines, amines, and halogenated derivatives. These products can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

166746-43-6

Molecular Formula

C9H5ClF3NO2

Molecular Weight

251.59 g/mol

IUPAC Name

(4S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-1,3-benzoxazin-2-one

InChI

InChI=1S/C9H5ClF3NO2/c10-4-1-2-6-5(3-4)7(9(11,12)13)14-8(15)16-6/h1-3,7H,(H,14,15)/t7-/m0/s1

InChI Key

LJPKNEHGRMMPCS-ZETCQYMHSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)[C@H](NC(=O)O2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1Cl)C(NC(=O)O2)C(F)(F)F

Origin of Product

United States

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